Cas no 61135-92-0 (6a-Hydroxymedicarpin)
6a-Hydroxymedicarpin Chemical and Physical Properties
Names and Identifiers
-
- 6a-Hydroxymedicarpin
- (6aS-cis)-9-Methoxy-6H-benzofuro[3,2-c][1]benzopyran-3,6a(11aH)-diol
- [ "" ]
- (6aS,11aS)-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol
- 9-methoxy-6,11a-dihydro-[1]benzouro[3,2-c]chromene-3,6a-diol
- AKOS032948947
- 9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol
- LMPK12070131
- 3,6a-Dihydroxy-9-methoxypterocarpan
- CHEBI:174731
- HY-N2700
- FS-8620
- DTXSID801157149
- 3-Hydroxymedicarpin
- 6H-Benzofuro[3,2-c][1]benzopyran-3,6a(11aH)-diol, 9-methoxy-, (6aS-cis)-
- (6aS,11aS)-9-Methoxy-6H-benzofuro[3,2-c][1]benzopyran-3,6a(11aH)-diol
- 61135-92-0
- 6H-Benzofuro[3,2-c][1]benzopyran-3,6a(11aH)-diol, 9-methoxy-, (6aS,11aS)-
- CS-0023154
- M6CMW54A38
- 6alpha-Hydroxymedicarpin
- Hydroxymedicarpin, 6alpha-
- AKOS040761225
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- Inchi: 1S/C16H14O5/c1-19-10-3-5-12-14(7-10)21-15-11-4-2-9(17)6-13(11)20-8-16(12,15)18/h2-7,15,17-18H,8H2,1H3/t15-,16+/m0/s1
- InChI Key: SXKBOSYKWYQHMV-JKSUJKDBSA-N
- SMILES: O1C2C=C(C=CC=2[C@@]2(COC3C=C(C=CC=3[C@H]12)O)O)OC
Computed Properties
- Exact Mass: 286.08400
- Monoisotopic Mass: 286.08412354g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 402
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 68.2Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.5±0.1 g/cm3
- Boiling Point: 487.0±45.0 °C at 760 mmHg
- Flash Point: 248.3±28.7 °C
- PSA: 68.15000
- LogP: 2.11450
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
6a-Hydroxymedicarpin Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
6a-Hydroxymedicarpin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A98870-5mg |
6a-Hydroxymedicarpin |
61135-92-0 | 5mg |
¥4480.0 | 2021-09-10 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3200-1 mg |
6alpha-Hydroxymedicarpin |
61135-92-0 | 1mg |
¥2275.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3200-1 ml * 10 mm |
6alpha-Hydroxymedicarpin |
61135-92-0 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 | ||
| A2B Chem LLC | AG79239-5mg |
6alpha-Hydroxymedicarpin |
61135-92-0 | 98.0% | 5mg |
$660.00 | 2024-04-19 | |
| TargetMol Chemicals | TN3200-5 mg |
6alpha-Hydroxymedicarpin |
61135-92-0 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
| TargetMol Chemicals | TN3200-1 mL * 10 mM (in DMSO) |
6alpha-Hydroxymedicarpin |
61135-92-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
| TargetMol Chemicals | TN3200-5mg |
6alpha-Hydroxymedicarpin |
61135-92-0 | 5mg |
¥ 3710 | 2024-07-20 | ||
| MedChemExpress | HY-N2700-1mg |
6a-Hydroxymedicarpin |
61135-92-0 | ≥98.0% | 1mg |
¥4800 | 2025-04-16 | |
| Ambeed | A130520-5mg |
6alpha-Hydroxymedicarpin |
61135-92-0 | 98+% | 5mg |
$248.0 | 2025-04-18 |
6a-Hydroxymedicarpin Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Isoflavonoids Pterocarpans
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Isoflavonoids Furanoisoflavonoids Pterocarpans
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Additional information on 6a-Hydroxymedicarpin
Introduction to 6a-Hydroxymedicarpin (CAS No: 61135-92-0)
6a-Hydroxymedicarpin, identified by the Chemical Abstracts Service Number (CAS No) 61135-92-0, is a naturally occurring flavonoid derivative that has garnered significant attention in the field of pharmaceutical research and natural product chemistry. This compound, characterized by its unique structural and functional properties, belongs to the medicarpin family of flavonoids, which are widely recognized for their biological activities and potential therapeutic applications.
The structural framework of 6a-Hydroxymedicarpin incorporates a flavonoid core, which is a common motif in many bioactive natural products. Specifically, it features a 7-hydroxyl group at the C-4 position and an additional hydroxyl group at the C-6a position, contributing to its distinct chemical profile. This structural arrangement not only influences its solubility and stability but also plays a crucial role in its interactions with biological targets.
Recent studies have highlighted the pharmacological significance of 6a-Hydroxymedicarpin. Research has demonstrated its potential role as an antioxidant, anti-inflammatory, and antimicrobial agent. These properties are attributed to its ability to scavenge reactive oxygen species (ROS) and modulate inflammatory pathways. For instance, in vitro studies have shown that 6a-Hydroxymedicarpin can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its therapeutic potential in managing chronic inflammatory conditions.
In addition to its anti-inflammatory effects, 6a-Hydroxymedicarpin has been investigated for its antimicrobial properties. Preliminary findings indicate that it exhibits activity against a range of bacterial and fungal strains, including those resistant to conventional antibiotics. This is particularly noteworthy given the growing concern over antibiotic resistance worldwide. The antimicrobial mechanism of action is thought to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
The flavonoid core of 6a-Hydroxymedicarpin also contributes to its antioxidant capabilities. Flavonoids are well-known for their ability to neutralize free radicals and protect cells from oxidative damage. This property makes 6a-Hydroxymedicarpin a promising candidate for applications in anti-aging therapies and the prevention of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
One of the most intriguing aspects of 6a-Hydroxymedicarpin is its potential role in cancer research. Emerging evidence suggests that it may exhibit chemopreventive and chemotherapeutic effects by inducing apoptosis in cancer cells while sparing healthy cells. Studies have shown that 6a-Hydroxymedicarpin can activate caspase-dependent and caspase-independent pathways leading to programmed cell death in various cancer cell lines. Furthermore, its ability to inhibit the activity of tyrosine kinases, which are often overexpressed in cancer cells, further underscores its potential as an anticancer agent.
The synthesis and isolation of 6a-Hydroxymedicarpin remain challenging due to its complex structural features. However, advancements in synthetic chemistry have enabled researchers to develop more efficient methods for its production. These methods include semi-synthetic approaches that utilize readily available flavonoids as precursors, followed by selective functionalization at the C-6a position. Such methodologies not only facilitate the production of 6a-Hydroxymedicarpin but also allow for structural modifications aimed at enhancing its bioactivity.
The pharmacokinetic profile of 6a-Hydroxymedicarpin is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted is crucial for optimizing its therapeutic use. Initial studies suggest that 6a-Hydroxymedicarpin has good oral bioavailability and can be detected in various tissues following administration. However, further research is needed to fully elucidate its pharmacokinetic properties and identify any potential interactions with other drugs.
The safety profile of 6a-Hydroxymedicarpin is also being carefully evaluated through preclinical studies. These studies aim to assess both acute and chronic toxicity levels, as well as any potential side effects associated with long-term use. Preliminary results indicate that 6a-Hydroxymedicarpin is generally well-tolerated at doses relevant to therapeutic use, although more comprehensive toxicological studies are warranted before it can be considered for clinical applications.
In conclusion, 6a-Hydroxymedicarpin (CAS No: 61135-92-0) represents a promising natural product with a wide range of potential therapeutic applications. Its unique structural features contribute to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. While challenges remain in terms of synthesis, isolation, pharmacokinetics, and safety evaluation, 6a-Hydroxymedicarpin holds significant promise for future medical advancements.
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